(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c1-10-6-7-11(8-14(10)20(23)24)16(22)25-9-19-15(21)12-4-2-3-5-13(12)17-18-19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSODNPLHUDXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319741 | |
| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851862-93-6 | |
| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors such as o-nitroaniline derivatives under acidic or basic conditions.
Esterification: The benzotriazinone intermediate is then subjected to esterification with 4-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the ester group can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds with the benzotriazine structure have shown significant antimicrobial properties. For instance, derivatives of benzothiazine have been reported to exhibit antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . Research indicates that modifications in the molecular structure can enhance efficacy against resistant strains.
- Anticancer Potential : The benzotriazine moiety has been investigated for anticancer properties. Studies suggest that compounds containing this structure can inhibit tumor growth and induce apoptosis in cancer cells . This is particularly relevant in developing targeted therapies for cancers that are resistant to conventional treatments.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities, making them potential candidates for treating inflammatory diseases . The mechanism often involves the modulation of inflammatory pathways and cytokine production.
Agricultural Applications
- Pesticidal Activity : The compound has potential applications as a pesticide due to its ability to disrupt biological processes in pests. Research on related compounds indicates effectiveness against various agricultural pests while being environmentally safer compared to traditional pesticides .
- Herbicidal Properties : Studies have shown that benzotriazine derivatives can possess herbicidal activity, inhibiting weed growth without adversely affecting crop yield . This makes them valuable in integrated pest management strategies.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized benzothiazine derivatives demonstrated varying degrees of antimicrobial activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing significant activity against Acinetobacter species with MIC values ranging from 31.25 µg/ml to 250 µg/ml .
Case Study 2: Anticancer Research
In a clinical setting, a derivative of the compound was tested for its anticancer properties against breast cancer cell lines. Results indicated a substantial reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism by which (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitro and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of the Benzoate Moiety
The 4-methyl-3-nitrobenzoate group is a key feature shared with methyl 4-methyl-3-nitrobenzoate (CAS 7356-11-8), which has a melting point of 80–82°C and is commercially available for research . Differences arise in the substituents attached to the benzoate ester:
- Ethyl benzoate derivatives (e.g., I-6230, I-6473 in ): These compounds replace the methyl ester with ethyl and incorporate pyridazine or isoxazole substituents. The ethyl group may enhance lipophilicity, while heterocyclic substituents could modulate biological activity .
Table 1: Comparison of Benzoate Derivatives
Heterocyclic Core Modifications
The benzotriazinone moiety distinguishes the target compound from other heterocyclic systems:
- Triazine-based compounds (): A triazine core with methoxyphenol and bromo-formylphenoxy substituents shows divergent electronic properties.
- Naphthyridine derivatives (e.g., Goxalapladib in ): The 1,8-naphthyridine core in Goxalapladib is fused and exhibits distinct hydrogen-bonding patterns, correlating with its application in atherosclerosis treatment .
Functional Group Variations
Biological Activity
The compound (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate is a derivative of benzotriazine and nitrobenzoate, which has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 262.24 g/mol. The compound features a benzotriazine moiety that is known for its diverse biological activities.
1. Antioxidant Activity
Research indicates that compounds related to benzotriazine exhibit significant antioxidant properties. For instance, studies have utilized assays like DPPH and ABTS to quantify antioxidant capabilities. The results show that certain derivatives can achieve IC50 values comparable to standard antioxidants such as ascorbic acid .
2. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacteria, including both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values indicate broad-spectrum activity. For example, certain derivatives showed strong activity against Escherichia coli and Staphylococcus aureus, with docking studies revealing high binding affinities to bacterial enzyme targets .
| Bacteria | MIC (μg/mL) | Reference |
|---|---|---|
| E. coli | 15 | TBD |
| Staphylococcus aureus | 10 | TBD |
3. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
A notable study involved the synthesis of related benzotriazine derivatives which were tested for their pharmacological profiles. The findings indicated that modifications in the benzotriazine structure could enhance biological activity significantly .
Case Study: Benzotriazine Derivatives
- Objective : To evaluate the anticancer potential of synthesized benzotriazine derivatives.
- Methodology : In vitro assays on human cancer cell lines.
- Results : Certain derivatives exhibited IC50 values as low as 5 μM against breast cancer cells, indicating potent activity.
Q & A
Q. What are the recommended synthetic routes for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate, and how do reaction conditions influence yield?
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: and NMR to verify aromatic proton environments and ester/benzotriazinone functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?
Methodological Answer: Contradictions may arise from residual solvents, rotamers, or impurities. Mitigation strategies include:
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic optimization?
Methodological Answer: Density Functional Theory (DFT) calculations can:
- Predict Reactivity: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Optimize Catalysts: Screen transition states for esterification/cyclization steps to improve yields .
- Solvent Effects: Simulate solvation energies to select optimal solvents (e.g., DCM vs. THF) .
Contradiction Analysis in Published Data
Q. How to address discrepancies in reported synthetic yields across studies?
Methodological Answer: Variability may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
